molecular formula C10H15N3O2 B13571186 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-ethyl-N-methylacetamide

2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-ethyl-N-methylacetamide

Cat. No.: B13571186
M. Wt: 209.24 g/mol
InChI Key: WLSAKMXHIWHDBJ-UHFFFAOYSA-N
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Description

2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-ethyl-N-methylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-ethyl-N-methylacetamide typically involves the reaction of a pyridine derivative with an appropriate amine and acylating agent. The reaction conditions may include:

    Solvent: Common solvents like ethanol, methanol, or dichloromethane.

    Catalyst: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are often carried out at elevated temperatures (50-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halides or other reactive groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-pyridinecarboxamide: Another pyridine derivative with similar biological activities.

    N-Ethyl-N-methylacetamide: A simpler amide compound used in various chemical applications.

Uniqueness

2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-ethyl-N-methylacetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an amide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(3-amino-2-oxopyridin-1-yl)-N-ethyl-N-methylacetamide

InChI

InChI=1S/C10H15N3O2/c1-3-12(2)9(14)7-13-6-4-5-8(11)10(13)15/h4-6H,3,7,11H2,1-2H3

InChI Key

WLSAKMXHIWHDBJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)CN1C=CC=C(C1=O)N

Origin of Product

United States

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